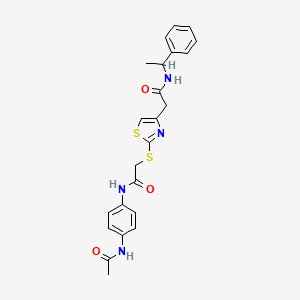![molecular formula C13H18N2O3 B2911431 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2377035-01-1](/img/structure/B2911431.png)
1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[211]hexane-5-carboxylic acid is a compound that features a unique bicyclic structure This compound is part of the bicyclo[21
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid typically involves a [2 + 2] cycloaddition reaction. This method uses photochemistry to create the bicyclic core. For instance, the use of (Ir[dF(CF3)ppy]2(dtbpy))PF6 (2 mol%) in dichloromethane under blue LED irradiation at 450 nm has been shown to yield the desired bicyclic scaffold . Switching the solvent to acetonitrile can further improve the yield to 90% .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical [2 + 2] cycloaddition process. This would require specialized equipment to handle the photochemical reactions efficiently and safely.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.
Scientific Research Applications
1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[21
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets in novel ways.
Medicine: It could be explored for its potential therapeutic properties.
Industry: Its stability and reactivity make it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action for 1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets would depend on the specific application and further research.
Comparison with Similar Compounds
1-[2-(2-Methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid can be compared to other bicyclic compounds such as:
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl rings.
Bicyclo[2.2.1]heptane:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which can confer unique reactivity and binding properties.
Properties
IUPAC Name |
1-[2-(2-methoxyethyl)pyrazol-3-yl]bicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-18-7-6-15-10(3-5-14-15)13-4-2-9(8-13)11(13)12(16)17/h3,5,9,11H,2,4,6-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRPXVHIRLXPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CC=N1)C23CCC(C2)C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-ethenylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2911350.png)
![3-[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)-4(1H)-pyridazinone](/img/structure/B2911355.png)
![N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B2911356.png)

![8-(2-chlorobenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2911358.png)
![N-(2-{imidazo[1,2-a]pyridin-2-yl}ethyl)-3-nitrobenzamide](/img/structure/B2911360.png)
![N-[2-(3-Hydroxyphenyl)-1-phenylethyl]but-2-ynamide](/img/structure/B2911361.png)
![N'-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2911364.png)
![6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2911366.png)
![4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinamine](/img/structure/B2911367.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2911369.png)
![N-(4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911371.png)
